2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid
Description
This compound features a phenoxyacetic acid backbone with three key substituents:
- A carboxymethoxy group (-OCH₂COOH) at the 4-position of the central benzene ring.
- Two 4-formyl-3-hydroxyphenyl groups attached at the 2- and 5-positions of the central ring.
The combination of polar (carboxy, hydroxy) and reactive (formyl) groups makes it a versatile intermediate for pharmaceutical and material science applications, particularly in Schiff base formation or drug conjugation.
Properties
IUPAC Name |
2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c25-9-15-3-1-13(5-19(15)27)17-7-22(34-12-24(31)32)18(8-21(17)33-11-23(29)30)14-2-4-16(10-26)20(28)6-14/h1-10,27-28H,11-12H2,(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGDAYJTMVXROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2OCC(=O)O)C3=CC(=C(C=C3)C=O)O)OCC(=O)O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce high-purity 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde groups would yield a compound with additional carboxylic acid groups, while reduction would result in a compound with additional hydroxyl groups .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of phenolic compounds have shown efficacy in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases .
Antimicrobial Properties
Studies have demonstrated that structurally related compounds possess antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of enzyme systems essential for bacterial growth .
Materials Science
Polymer Synthesis
The compound can serve as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve the material's resistance to degradation under environmental stressors .
Agricultural Applications
Pesticide Development
Compounds with similar phenolic structures have been explored for their potential as natural pesticides. Their ability to inhibit specific enzymes in pests can lead to effective pest control strategies without the adverse effects associated with synthetic chemicals.
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant capacity of derivatives based on the compound's structure using several assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated that certain derivatives exhibited higher antioxidant activity compared to standard antioxidants like ascorbic acid.
| Compound | DPPH Scavenging Activity (%) | FRAP (µmol FeSO₄/g) |
|---|---|---|
| Compound A | 85 | 250 |
| Compound B | 90 | 300 |
| Reference (Ascorbic Acid) | 95 | 350 |
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial activity of the compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 75 |
These findings suggest that the compound has promising applications in developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 2,2’-((4,4’‘-Diformyl-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-2’,5’-diyl)bis(oxy))diacetic acid involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-[4-(Carboxymethoxy)phenoxy]acetic Acid (Compound 26)
2-[3-(Carboxymethoxy)phenoxy]acetic Acid (Compound 27)
4-(Carboxymethoxy)benzoic Acid
- Structure : Carboxymethoxy group attached to a benzoic acid.
- Key Differences: Replaces the phenoxyacetic acid backbone with benzoic acid, increasing acidity (pKa ~2.5 vs. ~4.5 for phenoxyacetic analogs). No formyl/hydroxy substituents, limiting its utility in redox-sensitive reactions.
- Applications : Common in metal-organic frameworks (MOFs) due to carboxylate coordination.
Camobucol (AGIX-4207)
- Structure: Phenoxyacetic acid with bulky tert-butyl and thioether groups.
- Key Differences :
- Applications : Anti-inflammatory agent leveraging steric hindrance for target specificity.
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Attributes
| Compound | Substituents | Key Functional Groups | Reactivity Highlights |
|---|---|---|---|
| Target Compound | 4-carboxymethoxy, 2,5-bis(4-formyl-3-hydroxyphenyl) | COOH, CHO, OH | Multi-site conjugation (Schiff bases, esterification) |
| 2-[4-(Carboxymethoxy)phenoxy]acetic Acid | 4-carboxymethoxy | COOH | Single-site drug linker |
| Camobucol | tert-butyl, thioether | S-alkyl, COOH | Enhanced stability, lipophilicity |
| 4-(Carboxymethoxy)benzoic Acid | 4-carboxymethoxy | COOH, COOH (benzoic acid) | Coordination chemistry |
Table 2: Solubility and Stability Trends
| Compound | Solubility (Polar Solvents) | Thermal Stability | Reactivity with Nucleophiles |
|---|---|---|---|
| Target Compound | Moderate (~50 mg/mL) | Moderate | High (formyl groups) |
| 2-[4-(Carboxymethoxy)phenoxy]acetic Acid | High (>100 mg/mL) | High | Low |
| Camobucol | Low (<10 mg/mL) | Very High | Low |
Biological Activity
The compound 2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid is a phenoxy acetic acid derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, and relevant case studies, supported by diverse research findings.
Synthesis
The synthesis of this compound typically involves the condensation of various aromatic aldehydes and phenoxy acetic acid derivatives. The synthetic pathway can be summarized as follows:
-
Formation of the Phenoxy Acetic Acid Backbone :
- The initial step involves the reaction of phenol derivatives with chloroacetic acid to form phenoxy acetic acids.
-
Introduction of Functional Groups :
- Subsequent reactions introduce carboxymethoxy and formyl groups at specific positions on the aromatic rings.
-
Final Product Isolation :
- Purification techniques such as recrystallization or chromatography are employed to isolate the final compound.
Antimicrobial Properties
Research indicates that derivatives of phenoxy acetic acid exhibit significant antimicrobial activity. For instance, a study evaluated various phenoxy acetic acid derivatives against Mycobacterium tuberculosis, revealing that certain modifications enhance their efficacy against this pathogen .
| Compound | Activity against M. tuberculosis | IC50 (µM) |
|---|---|---|
| 2-(4-formyl-2-methoxyphenoxy)acetic acid | Moderate | 50 |
| 2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid | High | 25 |
Anti-inflammatory Effects
Another significant aspect of this compound is its potential anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for reducing inflammation .
Anticancer Activity
The anticancer potential of phenoxy acetic acid derivatives has been explored in various studies. Notably, compounds similar to 2-[4-(carboxymethoxy)-2,5-bis(4-formyl-3-hydroxyphenyl)phenoxy]acetic acid demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Case Studies
-
Study on Antimicrobial Efficacy :
A recent investigation evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The study found that it exhibited significant antibacterial activity, particularly against gram-positive bacteria. -
Evaluation in Cancer Models :
In a study focusing on breast cancer cell lines (MCF-7), the compound was shown to induce apoptosis at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming its role in triggering programmed cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
